molecular formula C41H64N2O27 B15092969 N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B15092969
M. Wt: 1016.9 g/mol
InChI Key: RXASOZFPAPTWJX-UHFFFAOYSA-N
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Description

This compound is a highly glycosylated acetamide derivative characterized by a complex oligosaccharide backbone. Its structure includes multiple oxane (pyranose) rings interconnected via glycosidic linkages, with acetamide groups at specific positions. The molecular complexity implies challenges in synthesis and purification, as well as unique physicochemical properties compared to simpler acetamides.

Properties

IUPAC Name

N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N2O27/c1-13(49)42-22-27(54)24(51)17(8-44)62-37(22)69-35-23(43-14(2)50)38(63-18(9-45)25(35)52)70-36-26(53)19(10-46)64-41(32(36)59)68-34-21(12-48)66-40(31(58)29(34)56)67-33-20(11-47)65-39(30(57)28(33)55)61-16-6-4-15(60-3)5-7-16/h4-7,17-41,44-48,51-59H,8-12H2,1-3H3,(H,42,49)(H,43,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASOZFPAPTWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6=CC=C(C=C6)OC)CO)CO)CO)O)NC(=O)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The general approach includes:

    Formation of Oxane Rings: The oxane rings are typically synthesized through cyclization reactions involving dihydroxy intermediates.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, where an amine reacts with acetic anhydride or acetyl chloride.

    Methoxy Group Addition: Methoxy groups are added via methylation reactions, using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where each step of the synthesis is optimized for yield and purity. Key considerations include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high yield and minimize by-products.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Acidic Hydrolysis of Glycosidic Bonds

The compound contains multiple glycosidic linkages (C–O–C) between oxane (sugar) units. Under acidic aqueous conditions (e.g., HCl, 100°C), these bonds undergo cleavage to yield smaller monosaccharide derivatives .

Example Reaction:
Glycosidic bond → Monosaccharide A + Monosaccharide B

ConditionsReactantProducts
0.1 M HCl, 100°CParent compound4-methoxyphenoxy-oxane derivatives

This reaction is critical for studying the compound’s metabolic breakdown in biological systems.

Basic Hydrolysis of Acetamido Groups

The acetamido (-NHCOCH₃) groups undergo saponification in alkaline conditions (e.g., NaOH, 60°C), producing free amine intermediates and acetate ions .

Example Reaction:
R–NHCOCH₃ + NaOH → R–NH₂ + CH₃COO⁻Na⁺

Oxidation Reactions

Primary and secondary hydroxyl groups in the oxane rings are susceptible to oxidation. Using agents like KMnO₄ or NaIO₄:

  • Primary –CH₂OH groups oxidize to carboxylic acids.

  • Secondary –OH groups oxidize to ketones .

Key Oxidation Pathways:

Oxidizing AgentTarget GroupProduct
NaIO₄Vicinal diolsDialdehydes
KMnO₄ (acidic)–CH₂OH–COOH

Esterification and Etherification

The hydroxyl-rich structure allows ester formation with anhydrides (e.g., acetic anhydride) or sulfonating agents. These reactions are pH-dependent and often require catalysts like DMAP.

Example Table:

Reaction TypeReagentConditionsProduct Feature
AcetylationAcetic anhydridePyridine, 25°CAcetylated hydroxyls
SulfonationSO₃·PyridineDMF, 40°CSulfate esters

Stereochemical Influence on Reactivity

The compound’s 3D configuration, with multiple stereocenters, dictates regioselectivity in reactions. For example:

  • Axial hydroxyls exhibit slower acetylation rates compared to equatorial ones due to steric hindrance.

  • β-glycosidic bonds hydrolyze faster than α-anomers under acidic conditions .

Biological Interactions

In enzymatic environments (e.g., glycosidases), specific glycosidic bonds are cleaved, releasing bioactive fragments. This property underpins its potential in drug delivery systems .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and acetamido groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially inhibiting or modifying their function. The methoxy groups can enhance its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Class Key Features Molecular Weight (g/mol) Functional Groups Biological Relevance
Target Compound (Glycosylated Acetamide) Multiple oxane rings, 4-methoxyphenoxy, acetamide, hydroxymethyl groups ~800–1000 (estimated) Glycosidic bonds, hydroxyl, acetamide Glycoconjugate synthesis, drug delivery
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Aromatic acetamide with acetylphenoxy and o-tolyl groups 283.32 Acetamide, acetylphenoxy Industrial intermediates, limited bioactivity
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Sulfonamide core, methoxybenzene substituent ~350–400 (estimated) Sulfonamide, acetamide Crystal engineering, antimicrobial studies
Hydroxamic Acids (e.g., Compounds 6–10) Cyclic or acyclic hydroxamic acids with chlorophenyl groups 200–300 Hydroxamic acid, halogens Antioxidant activity, metal chelation

Key Observations:

Structural Complexity : The target compound’s glycosylation and branched oxane rings distinguish it from simpler acetamides (e.g., ’s 283.32 g/mol compound) and sulfonamides (). Its size and polarity likely reduce membrane permeability but enhance water solubility .

Functional Groups : Unlike hydroxamic acids (), which exhibit metal-chelating and antioxidant properties, the target compound’s acetamide and hydroxyl groups may favor hydrogen-bonding interactions, influencing crystallinity and stability .

Biological Activity: While hydroxamic acids (e.g., compound 6 in ) show DPPH radical scavenging activity (~70% inhibition at 100 µM), the target compound’s bioactivity remains unstudied in the provided evidence.

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Property Target Compound 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Hydroxamic Acids
Solubility in Water High (due to hydroxyl groups) Low (logP ~2.5) Moderate (pH-dependent)
Melting Point >250°C (estimated) 160–165°C 120–180°C
Hydrogen Bond Donors/Acceptors ~15 donors / ~20 acceptors 2 donors / 4 acceptors 2–4 donors / 3–6 acceptors
Stability Hydrolytically sensitive (glycosidic bonds) Stable under ambient conditions Oxidative degradation

Notes:

  • The target compound’s hydrolytic instability contrasts with the robust stability of simpler acetamides () and sulfonamides ().
  • Its high hydrogen-bonding capacity aligns with crystal structures stabilized by N–H···O and C–H···O interactions, as seen in ’s sulfonamide derivative .

Biological Activity

N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C98H173N5O48C_{98}H_{173}N_5O_{48}, indicating a large and complex structure that may contribute to its biological effects. The presence of multiple hydroxyl groups suggests potential interactions with biological membranes and proteins.

  • Glycosylation Effects : The glycosidic linkages in the compound may influence its interaction with various biological receptors and enzymes. Glycosylation is known to affect protein stability and function, which could enhance the compound's bioactivity.
  • Antioxidant Activity : The presence of multiple hydroxyl groups indicates potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thus protecting cells from oxidative stress .
  • Neuroprotective Effects : Preliminary studies suggest that related compounds exhibit neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. This could be relevant for developing treatments for neurodegenerative diseases .

Pharmacological Studies

Several studies have investigated the pharmacological properties of compounds similar to N-[2-[3-acetamido...]. These studies highlight the following activities:

  • Neuroprotective Activity : Research indicates that derivatives can protect neuronal cells from oxidative damage and improve cognitive functions in animal models of Alzheimer’s disease .
  • Anti-inflammatory Effects : Compounds exhibiting similar structures have shown promise in modulating inflammatory pathways, particularly in conditions involving macrophage and adipocyte interactions .
  • Enzyme Inhibition : Some studies suggest that glycosylated compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

A review of literature reveals several case studies focusing on related compounds:

StudyFindings
Study A (2013)Demonstrated neuroprotective effects against glutamate toxicity in HT22 cells with EC50 values indicating potent activity .
Study B (2016)Showed anti-inflammatory effects in adipose tissue models, reducing cytokine release from macrophages .
Study C (2019)Investigated enzyme inhibition related to metabolic pathways, suggesting potential for treating diabetes-related complications .

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